Malonate(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

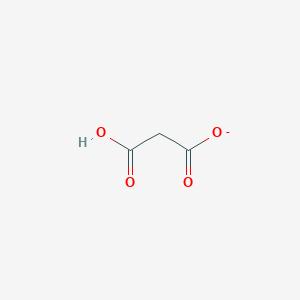

Malonate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a malonic acid. It is a conjugate acid of a malonate(2-).

科学研究应用

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of malonate(1-) in treating ischemia/reperfusion injury. The compound selectively enters cardiomyocytes during reperfusion, facilitated by the monocarboxylate transporter MCT1. This selective uptake is crucial as it allows malonate to target at-risk cardiac tissue while sparing healthy areas. In animal models, malonate administration during reperfusion significantly reduced oxidative stress and cellular damage associated with myocardial infarction .

Key Findings:

- Malonate uptake is pH-dependent and enhances during ischemic conditions.

- It effectively limits succinate oxidation and reduces reactive oxygen species production in infarcted areas.

- Future clinical assessments are planned to evaluate malonate's efficacy in human patients with cardiac ischemia.

Induction of Adipocyte Browning

Malonate(1-) has also been investigated for its role in promoting the browning of white adipose tissue, which is a promising strategy for combating obesity. In high-fat diet-induced obesity models, malonate treatment resulted in increased oxygen consumption and enhanced expression of PRDM16 and uncoupling protein 1, markers associated with beige adipocyte differentiation. This mechanism led to significant reductions in body weight and improvements in insulin sensitivity .

Key Findings:

- Malonate stimulates mitochondrial function without inhibiting ATP synthesis.

- It effectively induces browning in white adipose tissue, offering a potential therapeutic avenue for obesity management.

Enzyme Induction

In microbiological studies, malonate(1-) has been identified as an effective inducer of maleate cis-trans isomerase in Alcaligenes faecalis. This enzyme plays a critical role in various metabolic pathways. Malonate acts as a gratuitous inducer, meaning it does not serve as a carbon source but promotes enzyme synthesis significantly. The presence of malonate enhances the activity of this enzyme while inhibiting growth when used at high concentrations .

Key Findings:

- Malonate is more effective than maleate itself as an inducer.

- Its inhibitory effects on cell growth are proportional to the concentration of competing substrates present.

Synthetic Chemistry Applications

Malonate(1-) is widely utilized in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. For instance, diethyl malonate serves as a key intermediate in synthesizing barbiturates and other biologically active compounds. Its utility extends to reactions such as the Knoevenagel condensation, where it acts as a versatile building block for constructing complex molecular architectures .

Key Applications:

- Synthesis of alpha-aryl malonates and other derivatives.

- Intermediate for vitamin B1 and B6 production.

- Utilized in synthesizing non-steroidal anti-inflammatory agents.

属性

分子式 |

C3H3O4- |

|---|---|

分子量 |

103.05 g/mol |

IUPAC 名称 |

3-hydroxy-3-oxopropanoate |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-1 |

InChI 键 |

OFOBLEOULBTSOW-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)C(=O)[O-] |

规范 SMILES |

C(C(=O)O)C(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。